Oleoyl Coenzyme A triammonium

Mitochondrial β-oxidation CPT1 kinetics Substrate affinity

Oleoyl Coenzyme A triammonium is the triammonium salt form engineered for exceptional lyophilized powder stability and long-term storage consistency, making it the definitive choice over sodium salts for precise enzymatic and quantitative metabolomics applications. It is the obligate substrate for mitochondrial β-oxidation via CPT1, exhibiting distinct K₀.₅ kinetics that saturated C16/C18 analogs cannot replicate. With a documented 171-fold higher affinity for ACBP (Kd=0.014 μM) versus CPT1, it is essential for reconstituting intracellular acyl-CoA trafficking models. Validated as a UPLC/MS/MS SRM calibration standard with -20°C/3-year powder stability, this reagent ensures calibration fidelity across extended metabolic phenotyping studies.

Molecular Formula C39H68N7O17P3S
Molecular Weight 1032.0 g/mol
Cat. No. B15552800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleoyl Coenzyme A triammonium
Molecular FormulaC39H68N7O17P3S
Molecular Weight1032.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/t28-,32-,33+,34+,38-/m1/s1
InChIKeyXDUHQPOXLUAVEE-PQEKBTHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleoyl Coenzyme A Triammonium: Procurement Considerations for C18:1 Acyl-CoA in Lipid Metabolism Research


Oleoyl Coenzyme A triammonium (CAS 799812-89-8) is the triammonium salt form of oleoyl-coenzyme A, an activated C18:1 fatty acyl-CoA thioester [1]. This compound serves as the obligate substrate for numerous acyltransferases and desaturases involved in glycerolipid and membrane biosynthesis, as well as the primary acyl donor for mitochondrial fatty acid β-oxidation via carnitine palmitoyltransferase I (CPT1) [2]. Unlike its sodium salt counterpart, the triammonium formulation is specifically selected to enhance lyophilized powder stability and long-term storage consistency, making it the preferred reagent for precise enzymatic assays and quantitative metabolomics applications .

Why Oleoyl Coenzyme A Triammonium Cannot Be Interchanged with Saturated Acyl-CoA Analogs in Metabolic Assays


Generic substitution with saturated C18 (stearoyl-CoA) or C16 (palmitoyl-CoA) analogs fundamentally alters experimental outcomes due to the mono-unsaturated double bond at the Δ9 position of oleoyl-CoA, which dictates differential enzyme kinetics, protein binding affinities, and intracellular trafficking fates [1][2]. Specifically, rat liver CPT1 exhibits distinct K₀.₅ values for oleoyl-CoA versus palmitoyl-CoA under low-fat dietary conditions [2], and acyl-CoA binding protein (ACBP) demonstrates submicromolar Kd differences between oleoyl-CoA and docosahexaenoyl-CoA that govern substrate channeling efficiency [1]. Consequently, employing saturated analogs not only introduces non-physiological substrate bias but also prevents the accurate recapitulation of unsaturated fatty acid metabolism required for translational relevance [1][2].

Quantitative Differentiation of Oleoyl Coenzyme A Triammonium: Head-to-Head Comparative Evidence Against Key Analogs


CPT1 Substrate Affinity (K₀.₅) of Oleoyl-CoA vs. Palmitoyl-CoA Under Low-Fat Dietary Conditions

In rats maintained on a low-fat diet (3% w/w fat), the apparent half-saturation constant (K₀.₅) of hepatic mitochondrial CPT I for oleoyl-CoA is reduced relative to that for palmitoyl-CoA, indicating higher apparent affinity for the mono-unsaturated C18 substrate [1]. This differential is diet-dependent and is not observed to the same degree under high-fat feeding regimens [1].

Mitochondrial β-oxidation CPT1 kinetics Substrate affinity

Acyl-CoA Binding Protein (ACBP) Dissociation Constant (Kd): Oleoyl-CoA Exhibits 171-Fold Higher Affinity than CPT I

Using fluorimetric analysis and isothermal titration microcalorimetry under identical experimental conditions, recombinant rat ACBP binds oleoyl-CoA with a dissociation constant (Kd) of 0.014 μM, whereas purified rat liver mitochondrial CPT I binds oleoyl-CoA with a Kd of 2.4 μM [1]. This 171-fold difference in binding affinity supports a model in which ACBP sequesters and channels oleoyl-CoA to CPT I rather than CPT I directly scavenging free acyl-CoA from the aqueous phase [1].

Acyl-CoA trafficking ACBP binding affinity Substrate channeling

Comparative Acyl-CoA Substrate Specificity for Acyl-CoA Thioesterase 7 (ACOT7): Oleoyl-CoA vs. Stearoyl-CoA vs. Palmitoyl-CoA

In assays using purified or partially purified enzyme preparations, ACOT7 (EC 3.1.2.2) exhibits specific activities of 41 ± 1 nmol/mg protein·min toward oleoyl-CoA (C18:1) and 45 ± 3 nmol/mg protein·min toward stearoyl-CoA (C18:0), values that are not statistically different [1]. In marked contrast, activity toward palmitoyl-CoA (C16:0) is only 7.0 ± 0.1 nmol/mg protein·min, representing an approximately 5.9-fold reduction relative to oleoyl-CoA [1].

Acyl-CoA hydrolysis Thioesterase activity Substrate specificity

Comparative ACBP Binding Affinities Across Acyl-CoA Chain Length and Saturation: Oleoyl-CoA (Kd 0.15 μM) vs. Stearoyl-CoA (Kd 0.14 μM) vs. Palmitoyl-CoA (Kd 0.29 μM)

A small acyl-CoA-binding protein (ACBP) from Helianthus annuus (sunflower) exhibits differential binding affinities for C16 and C18 acyl-CoA esters [1]. Oleoyl-CoA (C18:1) binds with a Kd of 0.15 μM, which is comparable to stearoyl-CoA (C18:0) at 0.14 μM, but represents a 1.9-fold higher affinity than palmitoyl-CoA (C16:0) at 0.29 μM [1]. Furthermore, the protein shows markedly reduced affinity for linoleoyl-CoA (C18:2), with a Kd of 5.6 μM, representing a 37-fold reduction relative to oleoyl-CoA [1].

ACBP binding affinity Acyl-CoA esters Lipid transport

Oleoyl-CoA Triammonium Salt Form Provides Defined Long-Term Storage Stability Specifications for Reproducible Quantitative Assays

The triammonium salt form of oleoyl-CoA (CAS 799812-89-8) is provided with documented long-term storage stability parameters: lyophilized powder is stable for 3 years at -20°C and 2 years at 4°C . Stock solutions prepared in appropriate solvents are stable for 6 months at -80°C or 1 month at -20°C . This level of defined stability is essential for quantitative applications such as LC-MS/MS-based acyl-CoA profiling, where between-batch variation in analyte integrity directly compromises measurement precision [1].

Reagent stability Triammonium salt Quantitative metabolomics

Optimal Use Cases for Oleoyl Coenzyme A Triammonium Based on Quantitative Differentiation Evidence


Quantitative LC-MS/MS Profiling of Long-Chain Acyl-CoA Metabolomes in Insulin Resistance and Metabolic Disease Models

Oleoyl Coenzyme A triammonium serves as an authenticated calibration standard for UPLC/MS/MS methods that simultaneously quantify seven long-chain acyl-CoA species (C14-CoA, C16-CoA, C16:1-CoA, C18-CoA, C18:1-CoA, C18:2-CoA, C20-CoA) using selected reaction monitoring (SRM) in positive ESI mode [1]. The documented long-term storage stability of the triammonium salt (-20°C for 3 years as powder; -80°C for 6 months in solution) ensures calibration curve fidelity across extended metabolic phenotyping studies, directly supporting investigations of intracellular LCACoA accumulation in insulin-resistant skeletal muscle [1].

CPT I-Dependent Mitochondrial Fatty Acid Oxidation Assays Requiring Physiological Substrate Affinity Profiles

In hepatic mitochondrial CPT I assays conducted under low-fat dietary modeling conditions, oleoyl-CoA triammonium provides the requisite substrate affinity characteristics that palmitoyl-CoA cannot replicate [1]. Given that CPT I exhibits a low K₀.₅ for oleoyl-CoA in LF-fed animals compared to palmitoyl-CoA [1], substitution with saturated analogs introduces a quantifiable kinetic bias. Furthermore, the 171-fold higher affinity of ACBP for oleoyl-CoA (Kd = 0.014 μM) versus CPT I (Kd = 2.4 μM) underscores the importance of using authentic oleoyl-CoA in ACBP-supplemented or cell-free reconstituted assay systems to accurately model substrate channeling .

Acyl-CoA Thioesterase (ACOT) Activity Assays with Validated C18 Substrate Specificity

For enzymatic characterization of ACOT7 and related thioesterases, oleoyl-CoA triammonium delivers specific activity (41 ± 1 nmol/mg·min) that is statistically indistinguishable from stearoyl-CoA (45 ± 3 nmol/mg·min) but 5.9-fold higher than palmitoyl-CoA (7.0 ± 0.1 nmol/mg·min) [1]. This established activity profile enables researchers to confidently distinguish C18-specific from C16-specific thioesterase isoforms and to interpret hydrolysis rates within the correct physiological context of unsaturated fatty acid metabolism.

Acyl-CoA Binding Protein (ACBP) Ligand-Binding and Substrate Channeling Studies

Oleoyl-CoA triammonium is the optimal ligand for ACBP binding studies requiring high-affinity, physiologically relevant interactions. The compound exhibits a Kd of 0.15 μM for plant ACBP (1.9-fold higher affinity than palmitoyl-CoA and 37-fold higher than linoleoyl-CoA) [1], and a Kd of 0.014 μM for mammalian ACBP (171-fold higher affinity than CPT I) . These defined affinity parameters make oleoyl-CoA triammonium the essential reagent for dissecting intracellular acyl-CoA trafficking mechanisms and for reconstituting the ACBP-acyl-CoA-CPT I ternary interaction that governs mitochondrial fatty acid import .

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